molecular formula C8H14O4 B13903410 Dimethyl 2,2-dimethylbutanedioate CAS No. 49827-44-3

Dimethyl 2,2-dimethylbutanedioate

Cat. No.: B13903410
CAS No.: 49827-44-3
M. Wt: 174.19 g/mol
InChI Key: XDPQVTCYKCEWAT-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dimethylbutanedioate, also known as dimethyl 2,2-dimethylsuccinate, is an organic compound with the molecular formula C8H14O4. It is a diester derived from 2,2-dimethylsuccinic acid. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2-dimethylbutanedioate can be synthesized through the esterification of 2,2-dimethylsuccinic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-dimethylbutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,2-dimethylbutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,2-dimethylbutanedioate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

dimethyl 2,2-dimethylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2,7(10)12-4)5-6(9)11-3/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPQVTCYKCEWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964425
Record name Dimethyl 2,2-dimethylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49827-44-3
Record name Butanedioic acid, 2,2-dimethyl-, 1,4-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049827443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,2-dimethylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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